An In-depth Technical Guide to the Chemical Properties of Ethyl 2-ethyl-3-hydroxybutanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-ethyl-3-hydroxybutanoate
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-ethyl-3-hydroxybutanoate, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.
Core Chemical Properties
Ethyl 2-ethyl-3-hydroxybutanoate is a chiral ester with significant applications in organic synthesis. A summary of its fundamental chemical and physical properties is presented below.
Data Presentation: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | Ethyl 2-ethyl-3-hydroxybutanoate | PubChem |
| Molecular Formula | C₈H₁₆O₃ | PubChem |
| Molecular Weight | 160.21 g/mol | PubChem |
| CAS Number | 5465-11-2 | PubChem |
| Boiling Point | 170-175 °C at 760 mmHg | The Good Scents Company Information System[1] |
| Density | 1.017 g/mL at 25 °C | Sigma-Aldrich[2] |
| Water Solubility | ≥ 100 mg/mL at 23 °C | CAMEO Chemicals, PubChem[3][4] |
| Refractive Index | 1.42 at 20 °C | Sigma-Aldrich[2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Ethyl 2-ethyl-3-hydroxybutanoate are provided below. These protocols are based on established organic chemistry techniques and can be adapted for specific laboratory settings.
Synthesis of Ethyl 2-ethyl-3-hydroxybutanoate via Reduction of Ethyl 2-ethylacetoacetate
This protocol details the synthesis of Ethyl 2-ethyl-3-hydroxybutanoate by the reduction of ethyl 2-ethylacetoacetate using sodium borohydride.
Materials:
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Ethyl 2-ethylacetoacetate
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Deionized water
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard glassware for extraction and filtration
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of ethyl 2-ethylacetoacetate in 100 mL of methanol.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add 2.5 g of sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
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Remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.
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Carefully quench the reaction by slowly adding 50 mL of deionized water.
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Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
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Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude Ethyl 2-ethyl-3-hydroxybutanoate.
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The crude product can be purified further by vacuum distillation.
Characterization Protocols
Instrumentation:
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Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
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Capillary column suitable for the analysis of polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
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Prepare a 1 mg/mL solution of the synthesized Ethyl 2-ethyl-3-hydroxybutanoate in dichloromethane.
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Set the GC oven temperature program: initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
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Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.
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Use helium as the carrier gas at a constant flow rate of 1 mL/min.
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Inject 1 µL of the sample in splitless mode.
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The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
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Identify the peak corresponding to Ethyl 2-ethyl-3-hydroxybutanoate and analyze its mass spectrum for characteristic fragments to confirm the structure.
Instrumentation:
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FT-IR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance - ATR).
Procedure:
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Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Acquire a background spectrum of the empty ATR crystal.
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Place a small drop of the neat liquid sample of Ethyl 2-ethyl-3-hydroxybutanoate directly onto the center of the ATR crystal.
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Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
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Clean the ATR crystal thoroughly after the measurement.
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Analyze the resulting spectrum for characteristic absorption bands, such as a broad O-H stretch around 3400 cm⁻¹, C-H stretches around 2900-3000 cm⁻¹, and a strong C=O stretch for the ester at approximately 1730 cm⁻¹.
Instrumentation:
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NMR spectrometer (e.g., 400 MHz).
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NMR tubes.
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Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
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Dissolve approximately 10-20 mg of the purified Ethyl 2-ethyl-3-hydroxybutanoate in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.
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Acquire ¹H and ¹³C NMR spectra.
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For ¹H NMR, analyze the chemical shifts, integration, and multiplicity of the signals to confirm the proton environment in the molecule.
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For ¹³C NMR, analyze the chemical shifts of the signals to identify all the unique carbon atoms in the structure.
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis and purification of Ethyl 2-ethyl-3-hydroxybutanoate.
Caption: Synthesis and Purification Workflow.
References
- 1. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]
- 2. Ethyl 3-hydroxybutyrate = 98 5405-41-4 [sigmaaldrich.com]
- 3. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
